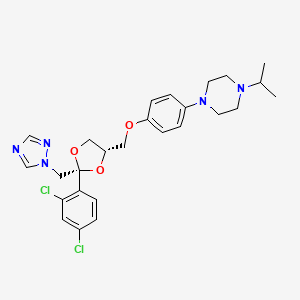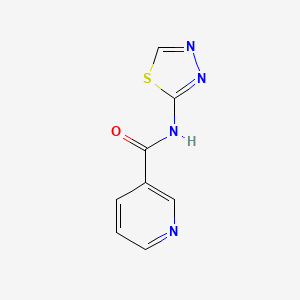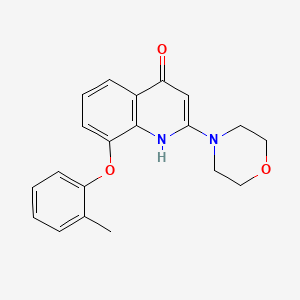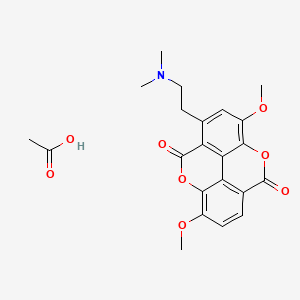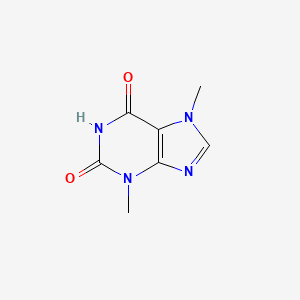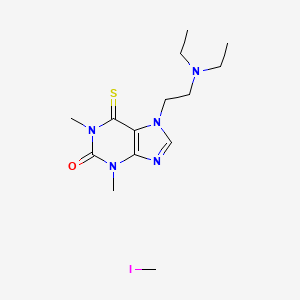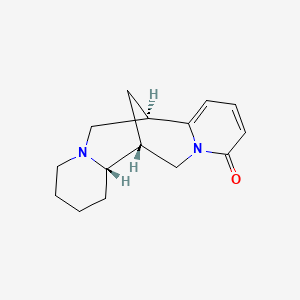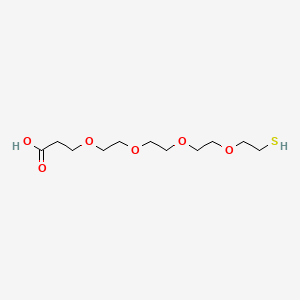
Ácido 4-PEG-tiol
Descripción general
Descripción
Thiol-PEG4-acid is a polyethylene glycol (PEG) linker that contains a thiol group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
Aplicaciones Científicas De Investigación
Thiol-PEG4-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic tools due to its ability to form stable bonds with various surfaces
Mecanismo De Acción
Target of Action
Thiol-PEG4-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Thiol-PEG4-acid, as a PEG-based PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The thiol group in Thiol-PEG4-acid can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . This interaction allows the formation of PROTAC molecules, which can selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway involved in the action of Thiol-PEG4-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTAC molecules, Thiol-PEG4-acid enables the selective degradation of target proteins, thereby influencing the associated biochemical pathways .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media due to the hydrophilic peg spacer This property can potentially enhance its bioavailability
Result of Action
The primary result of Thiol-PEG4-acid’s action is the degradation of target proteins within cells . By linking an E3 ubiquitin ligase ligand to a target protein ligand, Thiol-PEG4-acid facilitates the ubiquitination and subsequent degradation of the target protein . This can influence various cellular processes depending on the specific target protein.
Action Environment
The action of Thiol-PEG4-acid can be influenced by various environmental factors. For instance, the reactivity of the thiol group can be affected by the presence of oxidizing agents or transition metals Additionally, the stability and efficacy of the formed PROTAC molecules can be influenced by factors such as pH, temperature, and the presence of other biomolecules
Análisis Bioquímico
Biochemical Properties
Thiol-PEG4-acid plays a significant role in biochemical reactions, particularly in the process of PEGylation . PEGylation refers to the covalent attachment or modification of surfaces, proteins, and other molecules with PEG-containing derivatives . Thiol-PEG4-acid, as a PEG linker, can interact with various enzymes, proteins, and other biomolecules, enhancing their water solubility and decreasing aggregation .
Cellular Effects
The effects of Thiol-PEG4-acid on cells are primarily related to its role in PEGylation. By attaching to proteins and other biomolecules, Thiol-PEG4-acid can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Thiol-PEG4-acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its role in PEGylation involves the covalent attachment of PEG-containing derivatives to proteins and other molecules, thereby altering their properties and functions .
Metabolic Pathways
Thiol-PEG4-acid may be involved in various metabolic pathways through its interactions with enzymes or cofactors. Its role in PEGylation could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Thiol-PEG4-acid within cells and tissues could involve interactions with various transporters or binding proteins. Its role in PEGylation could also affect its localization or accumulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiol-PEG4-acid can be synthesized through a series of chemical reactions involving the introduction of thiol and carboxylic acid functional groups onto a PEG backbone. One common method involves the reaction of PEG with thiol-containing compounds and carboxylating agents under controlled conditions. The reaction typically requires the use of catalysts and specific reaction temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Thiol-PEG4-acid involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Thiol-PEG4-acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Addition: The thiol group can add to double bonds in compounds such as maleimides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or sulfonates can be used as substrates for nucleophilic substitution.
Addition: Maleimides and vinyl sulfones are typical reagents for thiol addition reactions.
Major Products Formed
Disulfides: Formed from the oxidation of thiols.
Thiolates: Formed from the reduction of disulfides.
Thioethers: Formed from nucleophilic substitution or addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
Thiol-dPEG4-acid: Similar in structure but with a discrete PEG chain.
Thiol-PEG12-acid: Contains a longer PEG spacer, providing greater flexibility and solubility.
Carboxy-PEG4-thiol: Similar functional groups but different naming convention
Uniqueness
Thiol-PEG4-acid is unique due to its balanced PEG chain length, which provides an optimal combination of solubility and reactivity. Its ability to form stable bonds with a variety of surfaces and molecules makes it highly versatile for numerous applications in research and industry .
Propiedades
IUPAC Name |
3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O6S/c12-11(13)1-2-14-3-4-15-5-6-16-7-8-17-9-10-18/h18H,1-10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGUGSEJFKLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627910 | |
| Record name | 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749247-06-1 | |
| Record name | 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


